molecular formula C12H18O4 B14235019 Acetic acid;1-(4-ethoxyphenyl)ethanol CAS No. 261954-18-1

Acetic acid;1-(4-ethoxyphenyl)ethanol

Cat. No.: B14235019
CAS No.: 261954-18-1
M. Wt: 226.27 g/mol
InChI Key: FIUZUZCATWWJKV-UHFFFAOYSA-N
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Description

Acetic acid;1-(4-ethoxyphenyl)ethanol (CAS: 52067-36-4) is a phenolic derivative with the molecular formula C₁₀H₁₄O₂ and a molecular weight of 166.22 g/mol . Structurally, it consists of a 4-ethoxyphenyl group linked to a secondary ethanol moiety. This compound is characterized by its ethoxyphenyl substituent, which confers unique electronic and steric properties, making it relevant in organic synthesis and pharmaceutical intermediates. Key properties include a boiling point of 46–47°C and a density of ~1.131 g/cm³ (predicted) .

Properties

CAS No.

261954-18-1

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

acetic acid;1-(4-ethoxyphenyl)ethanol

InChI

InChI=1S/C10H14O2.C2H4O2/c1-3-12-10-6-4-9(5-7-10)8(2)11;1-2(3)4/h4-8,11H,3H2,1-2H3;1H3,(H,3,4)

InChI Key

FIUZUZCATWWJKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(C)O.CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-(4-ethoxyphenyl)ethanol typically involves the reaction of 4-ethoxybenzaldehyde with ethylmagnesium bromide, followed by oxidation. The reaction conditions include:

    Grignard Reaction: 4-ethoxybenzaldehyde is reacted with ethylmagnesium bromide in anhydrous ether to form the corresponding alcohol.

    Oxidation: The resulting alcohol is then oxidized using an oxidizing agent such as chromium trioxide (CrO3) in acetic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Acetic acid;1-(4-ethoxyphenyl)ethanol can undergo oxidation to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Acetic acid;1-(4-ethoxyphenyl)ethanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of acetic acid;1-(4-ethoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences:

Compound Name Molecular Formula Functional Groups Key Structural Features
1-(4-Ethoxyphenyl)ethanol C₁₀H₁₄O₂ Ethoxy, secondary alcohol Ethoxyphenyl + ethanol
1-(4-Methylphenyl)ethyl Acetate C₁₁H₁₄O₂ Methyl, acetate ester Methylphenyl + acetylated ethanol
2-(4-Hydroxyphenyl)ethyl Acetate C₁₀H₁₂O₃ Hydroxyl, acetate ester Hydroxyphenyl + acetylated ethanol
4-Ethoxyphenylacetic Acid C₁₀H₁₂O₃ Ethoxy, carboxylic acid Ethoxyphenyl + acetic acid
1-(4-Ethoxy-2-hydroxyphenyl)ethanone C₁₀H₁₂O₃ Ethoxy, hydroxyl, ketone Ethoxy-hydroxy phenyl + ketone

Key Observations :

  • Ethoxy vs. Methyl/Hydroxyl: Ethoxy groups (electron-donating) enhance solubility in non-polar solvents compared to methyl () or hydroxyl groups (), which increase polarity .
  • Secondary Alcohol vs. Ester/Acid: The ethanol moiety in the target compound allows for esterification, while acetic acid derivatives () exhibit acidity (pKa ~2.5–4.5) .

Physical and Chemical Properties

Property 1-(4-Ethoxyphenyl)ethanol 1-(4-Methylphenyl)ethyl Acetate 4-Ethoxyphenylacetic Acid
Molecular Weight (g/mol) 166.22 178.23 180.20
Boiling Point (°C) 46–47 ~180–200 (estimated) ~250–270 (estimated)
Solubility Soluble in ethanol, ether Soluble in organic solvents Soluble in polar solvents

Notes:

  • The lower boiling point of 1-(4-ethoxyphenyl)ethanol compared to esterified analogs () reflects reduced molecular weight and weaker intermolecular forces .
  • Acetic acid derivatives (e.g., 4-ethoxyphenylacetic acid) exhibit higher boiling points due to hydrogen bonding .

Target Compound :

  • Synthesized via Grignard reactions (e.g., ethoxyphenyl magnesium bromide + acetaldehyde) or catalytic hydrogenation of corresponding ketones (e.g., 1-(4-ethoxyphenyl)ethanone) .

Comparisons :

  • 1-(4-Methylphenyl)ethyl Acetate: Prepared by acetylation of 1-(4-methylphenyl)ethanol using acetic anhydride .
  • 1-(4-Ethoxy-2-hydroxyphenyl)ethanone: Synthesized via alkylation of resacetophenone with ethyl iodide (88% yield) .
  • 4-Ethoxyphenylacetic Acid : Produced via hydrolysis of ethyl 2-(4-ethoxyphenyl)acetate under alkaline conditions .

Reactivity Trends :

  • The ethanol group in the target compound can undergo oxidation to form 1-(4-ethoxyphenyl)ethanone (CAS: 1676-63-7) .
  • Acetic acid derivatives () participate in condensation reactions (e.g., peptide coupling) .

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